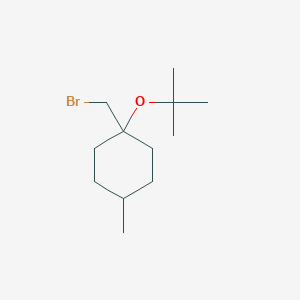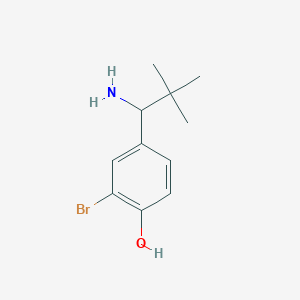![molecular formula C8H8BrN5 B15273241 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and an appropriate azide compound.
Cycloaddition Reaction: The key step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction forms the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities or protein interactions.
Material Science: Triazole derivatives are also used in the development of new materials with unique properties, such as conducting polymers or coordination complexes.
Mécanisme D'action
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyridine moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-[(4-Chloropyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine: Similar structure but with the bromine atom at a different position on the pyridine ring.
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine: Similar structure but with the triazole ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C8H8BrN5 |
|---|---|
Poids moléculaire |
254.09 g/mol |
Nom IUPAC |
1-[(5-bromopyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2 |
Clé InChI |
PEBUVCPUTUXXCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)CN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


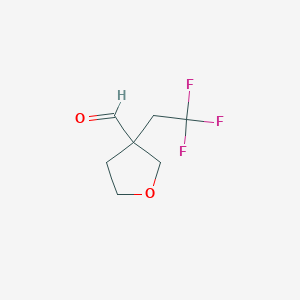
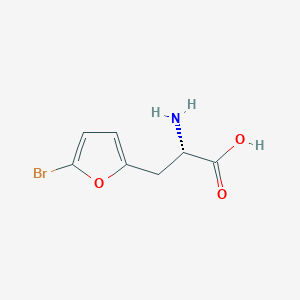


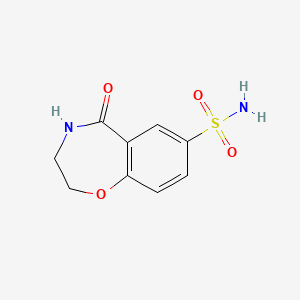
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
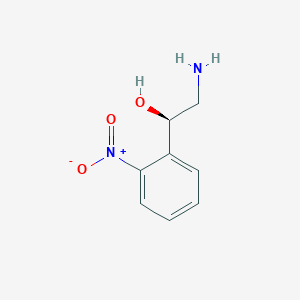
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
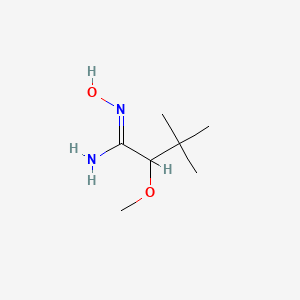
amine](/img/structure/B15273204.png)

